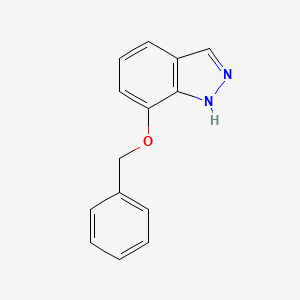

7-(Benzyloxy)-1H-indazole

Description

BenchChem offers high-quality 7-(Benzyloxy)-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(Benzyloxy)-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-phenylmethoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-2-5-11(6-3-1)10-17-13-8-4-7-12-9-15-16-14(12)13/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBMFSBSKPMBKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2NN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70658097 | |

| Record name | 7-(Benzyloxy)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70658097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351210-09-8 | |

| Record name | 7-(Benzyloxy)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70658097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 7-(Benzyloxy)-1H-indazole via Williamson Ether Synthesis

Abstract: This guide provides an in-depth technical overview for the synthesis of 7-(Benzyloxy)-1H-indazole from 7-hydroxyindazole. The benzyl group serves as a robust protecting group for the hydroxyl functionality, making this transformation a critical step in the multi-step synthesis of various pharmacologically active indazole derivatives.[1] This document delves into the underlying Williamson ether synthesis mechanism, provides detailed and optimized experimental protocols, and offers expert insights into potential challenges and troubleshooting. It is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry.

Introduction and Strategic Importance

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, anti-tumor, and analgesic properties.[1][2] The synthesis of complex indazole derivatives often requires a strategic protection of reactive functional groups to prevent unwanted side reactions. The hydroxyl group at the 7-position of the indazole ring is a nucleophilic site that typically requires protection during subsequent synthetic manipulations.

The conversion of 7-hydroxyindazole to 7-(Benzyloxy)-1H-indazole installs a benzyl ether, a widely used protecting group due to its stability across a broad range of reaction conditions and its susceptibility to cleavage under specific, mild conditions (e.g., hydrogenolysis).[3] The most reliable and common method to achieve this transformation is the Williamson ether synthesis, an SN2 reaction between an alkoxide (or phenoxide) and an alkyl halide.[4][5][6] This guide offers a comprehensive examination of this specific application of the Williamson synthesis, emphasizing both theoretical principles and practical execution.

The Williamson Ether Synthesis: Mechanism and Rationale

The formation of 7-(Benzyloxy)-1H-indazole from 7-hydroxyindazole is a classic example of the Williamson ether synthesis. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][7] Understanding this mechanism is paramount to optimizing reaction conditions and troubleshooting potential issues.

The overall process can be broken down into two fundamental steps:

-

Deprotonation: The phenolic proton of 7-hydroxyindazole is acidic (pKa ~10, similar to phenol) and is removed by a suitable base to generate a highly nucleophilic indazolate anion.[8] This step is crucial as the neutral hydroxyl group is a poor nucleophile, whereas its conjugate base, the indazolate, is significantly more reactive.[4]

-

Nucleophilic Substitution (SN2): The newly formed indazolate anion acts as the nucleophile, executing a backside attack on the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide). This concerted step involves the simultaneous formation of the C-O bond and the cleavage of the C-Br bond, leading to the desired ether product and a halide salt byproduct.[4][5]

Caption: Reaction mechanism for the synthesis of 7-(Benzyloxy)-1H-indazole.

Experimental Design and Optimization

The success of the synthesis hinges on the judicious selection of reagents and reaction conditions. Each component plays a critical role in maximizing yield and minimizing side products.

Reagent Selection

| Reagent Category | Choice | Rationale & Causality |

| Starting Material | 7-Hydroxyindazole | The substrate containing the phenolic hydroxyl group to be alkylated. |

| Benzylating Agent | Benzyl Bromide (BnBr) | Preferred over benzyl chloride due to bromide being a better leaving group, leading to faster reaction rates. Benzyl halides are excellent SN2 substrates because the transition state is stabilized by the adjacent phenyl ring, and they cannot undergo E2 elimination.[4][8] |

| Base | Sodium Hydride (NaH), 60% in oil | A strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group, driving the reaction to completion. The only byproduct is hydrogen gas, which bubbles out of the solution.[3][4] Safer alternatives like potassium carbonate (K₂CO₃) can also be effective, especially for acidic phenols, though they may require higher temperatures or longer reaction times.[6][8] |

| Solvent | N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous | A polar aprotic solvent is essential. It solvates the cation (Na⁺) while leaving the indazolate anion relatively "bare" and highly nucleophilic, thus accelerating the SN2 reaction.[3][6] Anhydrous conditions are critical when using NaH to prevent its violent reaction with water.[3] |

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions and scale.

Materials & Equipment:

-

7-hydroxyindazole (1.0 equiv.)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 - 1.5 equiv.)

-

Benzyl bromide (BnBr) (1.1 - 1.3 equiv.)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flask, magnetic stirrer, nitrogen/argon line, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 7-hydroxyindazole (1.0 equiv.).

-

Solvent Addition: Add anhydrous DMF (5-10 mL per mmol of starting material) and stir to dissolve the solid.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 equiv.) portion-wise. Caution: Hydrogen gas evolution will occur. Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the indazolate anion.

-

Alkylation: Add benzyl bromide (1.1 equiv.) dropwise to the cooled suspension.

-

Reaction: Allow the reaction mixture to warm gradually to room temperature and stir for 2-8 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.[3][9]

-

Quenching: Once complete, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

-

Extraction: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.[3]

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography to obtain the pure 7-(Benzyloxy)-1H-indazole.

Caption: A typical experimental workflow for the synthesis.

Product Characterization

Confirmation of the product's identity and purity is essential. The following analytical techniques are standard for characterizing 7-(Benzyloxy)-1H-indazole.

| Technique | Expected Observations |

| ¹H NMR | - Appearance of a singlet around δ 5.0-5.5 ppm corresponding to the two benzylic protons (-O-CH₂ -Ph).- A multiplet between δ 7.2-7.5 ppm for the five protons of the benzyl phenyl ring.- Characteristic signals for the three protons on the indazole aromatic ring.- A broad singlet for the N-H proton of the indazole ring. |

| ¹³C NMR | - A peak around δ 70-75 ppm for the benzylic carbon (-O-C H₂-Ph).- Signals in the aromatic region (δ 110-160 ppm) corresponding to the carbons of the indazole and benzyl rings.[10] |

| Mass Spec. | The molecular ion peak ([M]⁺ or [M+H]⁺) should correspond to the molecular weight of C₁₄H₁₂N₂O (224.26 g/mol ).[11] |

| TLC | The purified product should appear as a single spot with a different Rf value than the 7-hydroxyindazole starting material. |

Troubleshooting and Side Reactions

Even well-established procedures can present challenges. A logical approach to troubleshooting is key to a successful synthesis.

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Incomplete deprotonation.2. Inactive NaH (hydrolyzed).3. Wet solvent or glassware.4. Decomposed benzyl bromide. | 1. Increase stirring time after NaH addition; consider a slightly stronger base if necessary.2. Use a fresh bottle of NaH.3. Ensure all glassware is oven-dried and solvent is anhydrous.4. Use freshly distilled or newly purchased benzyl bromide.[9] |

| Formation of Multiple Products | 1. N-alkylation: The N1 position of the indazole ring is also nucleophilic and can be alkylated.2. Byproducts from base: If a weaker base like K₂CO₃ is used, incomplete reaction can lead to a mix of starting material and product. | 1. O-alkylation of phenols is generally kinetically favored over N-alkylation of the indazole ring under these conditions. If N-alkylation is significant, consider using a bulkier base or different solvent system to alter selectivity.2. Ensure sufficient equivalents of base and adequate reaction time/temperature. |

| Difficulty in Product Isolation | Emulsion formation during aqueous work-up, especially with DMF. | Add brine during the wash steps to help break emulsions and improve phase separation.[9] |

Safety Precautions

-

Sodium Hydride (NaH): Highly flammable solid that reacts violently with water, releasing flammable hydrogen gas. Handle only in an inert, dry atmosphere. Quench reactions carefully at low temperatures.[3]

-

Benzyl Bromide (BnBr): A potent lachrymator (causes tearing) and irritant to the skin, eyes, and respiratory tract. Handle exclusively in a well-ventilated chemical fume hood.[3]

-

Anhydrous Solvents (DMF, THF): Handle under inert atmosphere to maintain dryness. DMF is a potential reproductive toxin.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

The synthesis of 7-(Benzyloxy)-1H-indazole from 7-hydroxyindazole via the Williamson ether synthesis is a robust and highly reliable transformation crucial for the advancement of medicinal chemistry programs centered on the indazole scaffold. By understanding the underlying SN2 mechanism, carefully selecting reagents, and adhering to a well-designed protocol, researchers can efficiently prepare this key intermediate in high yield and purity. This guide provides the necessary technical foundation and practical insights to empower scientists to successfully implement this synthesis in their laboratories.

References

- ChemShuttle. 7-(benzyloxy)-1H-indazole; CAS No. 351210-09-8.

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]

-

Chem Help ASAP. in the chemical literature: Williamson ether synthesis. (2019-10-25). [Link]

-

Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

-

ChemBK. 7-BENZYLOXY-1H-INDAZOLE-3-CARBOXYLIC ACID. (2024-04-09). [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

NCBI Bookshelf. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols. (2021-10-06). [Link]

-

Chem-Impex. 7-Benzyloxy-1H-indazole-3-carboxylic acid. [Link]

-

PubChem - NIH. 7-(Benzyloxy)-1H-indole | C15H13NO | CID 260798. [Link]

-

Chemistry Steps. The Williamson Ether Synthesis. [Link]

-

J&K Scientific LLC. Williamson Ether Synthesis. (2025-03-22). [Link]

-

Wiley-VCH. Supporting Information for a publication. (2007). [Link]

-

PubMed Central (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. 7-Benzyloxyindole(20289-27-4) 13C NMR [m.chemicalbook.com]

- 11. 7-(Benzyloxy)-1H-indole | C15H13NO | CID 260798 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-(Benzyloxy)-1H-indazole: Properties, Reactivity, and Applications in Modern Drug Discovery

Introduction: The Strategic Importance of 7-(Benzyloxy)-1H-indazole

In the landscape of contemporary medicinal chemistry, the indazole scaffold stands out as a "privileged" heterocyclic motif, integral to a multitude of therapeutic agents.[1][2][3] Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions have cemented its role in the design of targeted therapies, particularly kinase inhibitors. Within this esteemed class of compounds, 7-(Benzyloxy)-1H-indazole emerges as a uniquely valuable building block. It combines the pharmacologically significant indazole core with a strategically placed benzyloxy group at the 7-position. This benzyloxy moiety serves not only as a stable protecting group for the hydroxyl functionality but also as a tool to modulate the physicochemical properties and reactivity of the entire molecule.

This guide provides an in-depth exploration of the chemical properties and reactivity of 7-(Benzyloxy)-1H-indazole, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its core characteristics, explore its key transformations with mechanistic explanations, and showcase its application in the synthesis of complex, biologically active molecules.

Core Physicochemical and Spectroscopic Profile

The fundamental properties of 7-(Benzyloxy)-1H-indazole dictate its handling, storage, and behavior in reaction media. A comprehensive understanding of these characteristics is the first step in its effective utilization.

Physicochemical Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₂N₂O | [4] |

| Molecular Weight | 224.26 g/mol | [4] |

| CAS Number | 351210-09-8 | [4][5] |

| Appearance | Off-white to white solid/crystalline powder | [6] |

| Purity | Typically ≥95% | [4] |

| Storage Conditions | Store at 0 - 8 °C under an inert atmosphere | [6] |

Note: The data for the related compound 7-(Benzyloxy)-1H-indazole-3-carboxylic acid suggests good stability under recommended storage conditions, a property generally shared by the parent molecule.[6]

Predicted Spectroscopic Data

Direct experimental spectroscopic data for 7-(Benzyloxy)-1H-indazole is not extensively published. The following data is predicted based on the known spectral properties of the indazole core and the influence of the 7-benzyloxy substituent.[7]

| Spectroscopy | Predicted Chemical Shifts / Bands |

| ¹H NMR (400 MHz, CDCl₃) | δ ~10.5-11.0 (br s, 1H, NH), 8.0-8.2 (d, 1H), 7.2-7.5 (m, 5H, Ar-H of Benzyl), 6.8-7.1 (m, 3H) ppm. |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~150 (C-O), 141 (C), 136 (C), 129, 128, 127 (Ar-C of Benzyl), 125 (CH), 121 (CH), 115 (C), 110 (CH), 105 (CH), 71 (OCH₂) ppm. |

| Mass Spectrometry (MS) | [M+H]⁺ = 225.10 |

| Infrared (IR) | ~3100-3300 cm⁻¹ (N-H stretch), ~3030 cm⁻¹ (Ar C-H stretch), ~1620, 1580, 1500 cm⁻¹ (C=C, C=N stretch), ~1250 cm⁻¹ (C-O stretch) |

Synthesis of the Indazole Core

While various methods exist for the synthesis of the indazole ring system, the Cadogan reaction, involving the reductive cyclization of o-nitrobenzylamines or related precursors, is a notable approach for achieving high purity.[5][8] This methodology offers a reliable route to the core structure, upon which the benzyloxy group can be installed.

Chemical Reactivity: A Platform for Molecular Diversity

The reactivity of 7-(Benzyloxy)-1H-indazole is a tale of three domains: the acidic N-H proton of the pyrazole ring, the potential for functionalization on the carbocyclic ring, and the benzyloxy protecting group. Mastering these reactions is key to leveraging this molecule's synthetic potential.

N-Alkylation: The Regioselectivity Challenge

A primary consideration in the functionalization of 1H-indazoles is the regioselectivity of N-alkylation. Direct alkylation can lead to a mixture of N-1 and N-2 substituted products, often necessitating challenging chromatographic separation.[1][9] The outcome is governed by a delicate interplay of steric and electronic factors, as well as reaction conditions like the choice of base and solvent.[10][11]

Causality of Experimental Choices:

-

Base: Strong, non-nucleophilic bases like sodium hydride (NaH) are employed to quantitatively deprotonate the indazole N-H, forming the indazolide anion.

-

Solvent: Aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal. THF, being less polar, can favor the formation of tight ion pairs between the indazolide anion and the sodium cation, which has been shown to sterically direct alkylation to the less hindered N-1 position.[1]

-

Electrophile: Primary alkyl halides are excellent electrophiles for this transformation.

Workflow for N-1 Selective Alkylation

Caption: Workflow for regioselective N-1 alkylation of 7-(Benzyloxy)-1H-indazole.

Step-by-Step Protocol: N-1 Alkylation

-

Preparation: To a solution of 7-(Benzyloxy)-1H-indazole (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C.

-

Anion Formation: Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes until hydrogen evolution ceases, indicating the formation of the sodium indazolide.

-

Alkylation: Add the desired alkyl halide (1.2 eq) dropwise.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired N-1 alkylated product.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation in modern organic synthesis.[12][13] The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide or triflate, is particularly effective for functionalizing the indazole core, typically after installing a halogen at a specific position (e.g., C3 or C7).[12][14]

Causality of Experimental Choices:

-

Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ can be used directly, or a Pd(II) precatalyst like PdCl₂(dppf) can be reduced in situ. The choice of phosphine ligands is critical for stabilizing the palladium center and facilitating the catalytic cycle.

-

Base: A base, such as sodium or potassium carbonate, is required to activate the organoboron species in the transmetalation step.

-

Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol: Suzuki-Miyaura Coupling (Hypothetical on a Bromo-indazole derivative) Prerequisite: Synthesis of a halogenated (e.g., 7-benzyloxy-X-bromo-1H-indazole) derivative is required for this reaction.

-

Reagent Setup: In a reaction vessel, combine the bromo-indazole derivative (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ (2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, PdCl₂(dppf)·CH₂Cl₂ (0.02-0.05 eq).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction Conditions: Heat the mixture under an inert atmosphere to 80-100 °C for 4-16 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite®.

-

Extraction: Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to yield the C-C coupled product.[14]

Deprotection of the Benzyloxy Group

The benzyl ether is a robust protecting group, stable to a wide range of reaction conditions. However, it can be selectively removed when needed, most commonly via catalytic hydrogenation. This step is often crucial in the final stages of a synthetic sequence to unmask the 7-hydroxy functionality, which can be a key pharmacophore for biological activity.

Causality of Experimental Choices:

-

Catalyst: Palladium on carbon (Pd/C) is the most common and efficient catalyst for hydrogenolysis.

-

Hydrogen Source: This can be hydrogen gas (H₂) from a cylinder or balloon, or a transfer hydrogenation reagent like ammonium formate.

-

Solvent: Polar protic solvents like ethanol or methanol are typically used as they can dissolve the substrate and do not poison the catalyst.

Workflow for Catalytic Hydrogenation (Debenzylation)

Caption: A typical workflow for the deprotection of the benzyloxy group via catalytic hydrogenation.

Step-by-Step Protocol: Debenzylation

-

Setup: Dissolve the 7-(Benzyloxy)-1H-indazole derivative (1.0 eq) in a suitable solvent like ethanol or methanol.

-

Catalyst: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the substrate) under an inert atmosphere.

-

Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

-

Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric and should not be allowed to dry in the air.

-

Isolation: Rinse the filter cake with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to yield the deprotected 7-hydroxy-1H-indazole product.

Applications in Drug Discovery: A Scaffold for Innovation

The synthetic versatility of 7-(Benzyloxy)-1H-indazole makes it a cornerstone in the development of novel therapeutics. Its derivatives have been explored in various disease areas:

-

Anti-inflammatory and Anticancer Agents: The indazole nucleus is a key component in many kinase inhibitors that target signaling pathways implicated in inflammation and cancer.[6] 7-hydroxyindazoles, accessible from 7-(benzyloxy) precursors, are particularly important in this context.

-

S1P1 Functional Antagonists: Research has shown that derivatives of (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid act as potent sphingosine-1-phosphate receptor 1 (S1P1) functional antagonists.[15] These compounds have therapeutic potential for autoimmune diseases.[15] The synthesis of these complex molecules relies on the strategic use of the benzyloxy group on the indole precursor, highlighting its utility.[15]

Conclusion

7-(Benzyloxy)-1H-indazole is far more than a simple chemical intermediate; it is a sophisticated and enabling tool for the modern medicinal chemist. Its well-defined physicochemical properties, coupled with a predictable yet versatile reactivity profile, provide a robust platform for generating molecular complexity. A thorough understanding of its core reactions—N-alkylation, palladium-catalyzed cross-coupling, and deprotection—allows researchers to strategically navigate synthetic pathways towards novel and potent therapeutic agents. As the demand for targeted and innovative drugs continues to grow, the importance of foundational building blocks like 7-(Benzyloxy)-1H-indazole will only increase.

References

-

7-BENZYLOXY-1H-INDAZOLE-3-CARBOXYLIC ACID. ChemBK. [Link]

-

7-(Benzyloxy)-1H-indole | C15H13NO | CID 260798. PubChem, NIH. [Link]

-

7-Benzyloxy-1H-indazole-3-carboxylic acid | 177941-17-2. Appchem. [Link]

-

An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. NIH. [Link]

-

(7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. PubMed Central, NIH. [Link]

-

A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. NIH. [Link]

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. NIH. [Link]

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

-

Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. NIH. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central, NIH. [Link]

-

(PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

-

Previous discussion of the synthesis and chemical reactivity of 1H-indazoles (synonyms). Science of Synthesis. [Link]

-

“On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. PubMed Central, NIH. [Link]

-

Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Link]

-

Indazole synthesis. Organic Chemistry Portal. [Link]

-

The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]

-

7-Benzyloxy-1h-indazole-3-carboxylic acid - CAS:177941-17-2. Sunway Pharm Ltd. [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central, NIH. [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]

-

1H-Indazole | C7H6N2 | CID 9221. PubChem, NIH. [Link]

-

Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous. Semantic Scholar. [Link]

-

N-[7-Ethoxy-1-(prop-2-en-1-yl)-1H-indazol-4-yl]-4-methylbenzenesulfonamide. NIH. [Link]

Sources

- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 7-(Benzyloxy)-1H-indazole | CymitQuimica [cymitquimica.com]

- 5. chemshuttle.com [chemshuttle.com]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

- 8. Indazole synthesis [organic-chemistry.org]

- 9. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.ucc.ie [research.ucc.ie]

- 11. researchgate.net [researchgate.net]

- 12. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 7-(Benzyloxy)-1H-indazole in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective ligands for a variety of biological targets. Among the various substituted indazoles, 7-(Benzyloxy)-1H-indazole (CAS Number: 351210-09-8) has garnered significant attention as a key building block in the synthesis of complex pharmaceutical agents, particularly in the realm of oncology and inflammatory diseases. This technical guide provides an in-depth exploration of the synthesis, properties, reactivity, and applications of 7-(Benzyloxy)-1H-indazole, offering field-proven insights for its strategic deployment in drug discovery programs.

Physicochemical Properties and Safety Data

A foundational understanding of the physicochemical properties of 7-(Benzyloxy)-1H-indazole is essential for its effective use in the laboratory.

| Property | Value | Reference |

| CAS Number | 351210-09-8 | [1][2][3] |

| Molecular Formula | C₁₄H₁₂N₂O | [4] |

| Molecular Weight | 224.26 g/mol | [4] |

| Appearance | Off-white solid | [5] |

| Purity | Min. 95% | [4] |

| Storage | Store at 0 - 8 °C | [5] |

Safety and Handling:

7-(Benzyloxy)-1H-indazole is intended for laboratory use only.[4] As with any chemical reagent, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn.[5] Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[5] In case of contact with eyes or skin, flush immediately with copious amounts of water.[5] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[5]

Synthesis of 7-(Benzyloxy)-1H-indazole: A Plausible and Detailed Protocol

Step 1: Synthesis of 7-Hydroxy-1H-indazole

The synthesis of the 7-hydroxy-1H-indazole precursor can be achieved through various methods reported for functionalized indazoles. One common approach involves the condensation of a substituted benzaldehyde with hydrazine.[5]

-

Reaction: 2,3-Dihydroxybenzaldehyde reacts with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux to yield 7-hydroxy-1H-indazole.

Step 2: Benzylation of 7-Hydroxy-1H-indazole

The hydroxyl group at the 7-position can be protected as a benzyl ether using a Williamson ether synthesis.[6]

-

Reaction: 7-Hydroxy-1H-indazole is treated with a base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF). This deprotonates the hydroxyl group to form a sodium salt. Subsequent addition of benzyl bromide (BnBr) results in an SN2 reaction to form the desired 7-(Benzyloxy)-1H-indazole.[6]

Detailed Experimental Protocol:

-

Materials: 7-hydroxy-1H-indazole, sodium hydride (60% dispersion in mineral oil), anhydrous N,N-dimethylformamide (DMF), benzyl bromide, ethyl acetate, saturated aqueous sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon), add a solution of 7-hydroxy-1H-indazole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Cool the mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

-

Let the reaction warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 7-(Benzyloxy)-1H-indazole.

-

Spectroscopic Profile

While experimental spectra for 7-(Benzyloxy)-1H-indazole are not widely published, a predicted spectroscopic profile can be extrapolated from data for structurally related compounds.

¹H NMR (Predicted, 400 MHz, CDCl₃):

-

δ ~10.0-11.0 ppm (br s, 1H): N-H proton of the indazole ring.

-

δ ~7.2-7.5 ppm (m, 5H): Protons of the phenyl ring of the benzyl group.

-

δ ~7.0-7.2 ppm (m, 3H): Protons on the benzene ring of the indazole moiety.

-

δ ~5.2 ppm (s, 2H): Methylene protons (-CH₂-) of the benzyl group.

¹³C NMR (Predicted, 100 MHz, CDCl₃):

-

δ ~140-150 ppm: Carbon atoms of the indazole ring.

-

δ ~136-138 ppm: Quaternary carbon of the phenyl ring attached to the oxygen.

-

δ ~127-129 ppm: Carbon atoms of the phenyl ring of the benzyl group.

-

δ ~110-125 ppm: Carbon atoms of the benzene ring of the indazole moiety.

-

δ ~70 ppm: Methylene carbon (-CH₂-) of the benzyl group.

Infrared (IR) Spectroscopy (Predicted):

-

~3100-3300 cm⁻¹: N-H stretching vibration.

-

~3030 cm⁻¹: Aromatic C-H stretching vibrations.

-

~1600, 1500, 1450 cm⁻¹: Aromatic C=C stretching vibrations.

-

~1250, 1050 cm⁻¹: C-O ether stretching vibrations.

Mass Spectrometry (MS):

-

[M+H]⁺: Expected at m/z 225.10.

Reactivity and Functionalization

The reactivity of 7-(Benzyloxy)-1H-indazole is dictated by the indazole core and the benzyl protecting group.

Indazole Core Reactivity:

The indazole ring is amenable to various functionalization reactions, most notably at the 3-position.[7] This position can undergo halogenation, alkylation, and arylation, providing a handle for further synthetic transformations.[7]

Deprotection of the Benzyl Group:

The benzyl ether is a robust protecting group but can be selectively cleaved under specific conditions to reveal the 7-hydroxy functionality. Common methods for deprotection include:

-

Catalytic Hydrogenolysis: This is a mild and efficient method involving the use of hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst.[8][9] This reaction is clean, with toluene being the primary byproduct.[8][9]

-

Acidic Cleavage: Strong acids can cleave the benzyl ether, but this method is less common due to the potential for side reactions with other acid-sensitive functional groups.[10]

-

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for the oxidative deprotection of benzyl ethers, particularly those with electron-donating groups on the benzyl ring.[10][11]

Applications in Drug Development: A Gateway to Kinase Inhibitors

The indazole scaffold is a cornerstone in the design of kinase inhibitors, and 7-(Benzyloxy)-1H-indazole serves as a valuable starting material for the synthesis of these targeted therapies. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Role as a Key Intermediate in the Synthesis of Axitinib and Pazopanib:

While not always the direct starting material in all patented routes, the 7-substituted indazole core is structurally analogous to key intermediates in the synthesis of prominent tyrosine kinase inhibitors like Axitinib and Pazopanib.[1][4][12] These drugs are used in the treatment of various cancers, including renal cell carcinoma.[1][2] The synthesis of these complex molecules often involves the construction of a functionalized indazole core, which is then coupled with other heterocyclic systems.[12]

Modulation of Signaling Pathways:

Compounds derived from indazole scaffolds are known to inhibit a range of kinases, thereby modulating critical signaling pathways involved in tumorigenesis, such as:

-

Vascular Endothelial Growth Factor (VEGF) Receptor (VEGFR) Pathway: Axitinib is a potent inhibitor of VEGFRs, which are key mediators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[13][14]

-

Platelet-Derived Growth Factor (PDGF) Receptor (PDGFR) Pathway: Pazopanib also targets PDGFRs, which are involved in cell growth, proliferation, and survival.[1]

Conclusion: A Strategic Asset in the Medicinal Chemist's Toolbox

7-(Benzyloxy)-1H-indazole is more than just a chemical intermediate; it is a strategic asset in the design and synthesis of novel therapeutics. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an invaluable building block for accessing a diverse range of complex molecules. The proven success of the indazole scaffold in generating clinically effective kinase inhibitors underscores the importance of precursors like 7-(Benzyloxy)-1H-indazole. For researchers and drug development professionals, a thorough understanding of this compound's synthesis, reactivity, and potential applications is key to unlocking new avenues in the quest for innovative medicines.

References

-

J & W PharmLab, LLC. MATERIAL SAFETY DATA SHEET: 7-Benzyloxy-1H-indazole. [Link]

-

Reagentia. 7-(Benzyloxy)-1H-indazole (CAS/ID No. 351210-09-8). [Link]

-

Aaron Chemicals. 351210-09-8 | MFCD11110275 | 7-(Benzyloxy)-1H-indazole. [Link]

-

ChemBK. 7-BENZYLOXY-1H-INDAZOLE-3-CARBOXYLIC ACID. [Link]

-

Singer, R. A., et al. Development of an Efficient Pd-Catalyzed Coupling Process for Axitinib. Org. Process Res. Dev. 2014, 18, 266–274. [Link]

- Google Patents.

-

ACS Publications. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]

-

Semantic Scholar. Selective Cleavage of Benzyl Ethers. [Link]

-

YouTube. synthesis & cleavage of benzyl ethers. [Link]

-

R. Alan Aitken, Andrew D. Harper. A new synthesis of heterocycles from o-subsituted aryl benzyl ethers. [Link]

-

YouTube. benzyl ether cleavage. [Link]

-

Caribbean Journal of Sciences and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]

-

Wiley-VCH. Supporting Information. [Link]

- Google Patents.

-

Francis Giraud, Fabrice Anizon, Pascale Moreau. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. [Link]

- Google Patents.

-

University of New Orleans ScholarWorks@UNO. Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

-

DBpia. Cleavage of Benzyl and p-Methoxybenzyl Ethers Using Chlorosulfonyl Isocyanate Reaction. [Link]

-

Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

-

PMC. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

-

ResearchGate. Scheme 20. Synthesis of indazole derivatives in different methods. [Link]

-

Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

-

ACS Publications. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. [Link]

-

NIH. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. [Link]

-

PubMed. Synthesis and modulation properties of imidazo[4,5-b]pyridin-7-one and indazole-4,7-dione derivatives towards the Cryptosporidium parvum CpABC3 transporter. [Link]

-

NCBI Bookshelf. Benzylation of hydroxyl groups by Williamson reaction. [Link]

-

Beilstein Journal of Organic Chemistry. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]

-

YouTube. Benzylic Reactions, Heteroaromatic Compounds, and Birch Reductions Demystified!. [Link]

-

PMC. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. [Link]

- Google Patents.

Sources

- 1. An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib | MDPI [mdpi.com]

- 2. A kind of preparation method of Axitinib intermediate and its application in the preparation of Axitinib - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN103570696A - Method for preparing intermediate of axitinib and application of intermediate in preparation of axitinib - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 6. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Buy 1-Benzyl-3-hydroxy-1H-indazole | 2215-63-6 [smolecule.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. Benzyl Ethers [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 14. US9580406B2 - Processes for the preparation of axitinib - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Profile of 7-(Benzyloxy)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-(Benzyloxy)-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of pharmacologically active molecules. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and quality control in drug discovery and development pipelines. This technical guide provides a comprehensive overview of the predicted spectroscopic data for 7-(Benzyloxy)-1H-indazole, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in the fundamental principles of spectroscopy and comparative data from structurally related indazole derivatives. Furthermore, this guide outlines a detailed experimental protocol for its synthesis and the acquisition of its spectroscopic data, offering a self-validating framework for researchers in the field.

Introduction: The Significance of 7-(Benzyloxy)-1H-indazole in Drug Discovery

Indazole-based compounds are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1] The 7-substituted indazoles, in particular, offer a unique vector for molecular modification, influencing the pharmacokinetic and pharmacodynamic properties of the parent molecule. The benzyloxy group at the 7-position serves as a versatile handle; it can act as a protecting group for the hydroxyl functionality or be a key pharmacophoric element itself.

Given its strategic importance, the unequivocal structural elucidation of 7-(Benzyloxy)-1H-indazole is a critical step in any research and development program. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic connectivity and chemical environment. This guide is designed to be a practical resource for scientists, offering a detailed exposition of the expected spectroscopic data and the rationale behind their interpretation.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. The predicted ¹H and ¹³C NMR data for 7-(Benzyloxy)-1H-indazole are presented below, with chemical shifts (δ) referenced to tetramethylsilane (TMS).

2.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of 7-(Benzyloxy)-1H-indazole is expected to exhibit distinct signals corresponding to the protons of the indazole ring, the benzyloxy methylene group, and the phenyl ring of the benzyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| NH (Indazole) | ~10.5 - 11.5 | br s | - | Broad singlet, exchangeable with D₂O. |

| H-3 (Indazole) | ~8.0 - 8.2 | s | - | Singlet, characteristic of the C-3 proton in 1H-indazoles.[2] |

| H-4 (Indazole) | ~7.6 - 7.8 | d | ~8.0 | Doublet, coupled to H-5. |

| H-5 (Indazole) | ~6.9 - 7.1 | t | ~8.0 | Triplet, coupled to H-4 and H-6. |

| H-6 (Indazole) | ~7.3 - 7.5 | d | ~8.0 | Doublet, coupled to H-5. |

| -CH₂- (Benzyl) | ~5.2 - 5.4 | s | - | Singlet, characteristic of the benzylic methylene protons. |

| Phenyl-H (Benzyl) | ~7.3 - 7.5 | m | - | Multiplet, complex signal for the five protons of the phenyl ring. |

Causality of Chemical Shifts: The electron-withdrawing nature of the pyrazole ring within the indazole system deshields the protons on the fused benzene ring, leading to their downfield chemical shifts. The benzyloxy group, being electron-donating through resonance, will have a shielding effect on the ortho and para positions of the indazole's benzene ring, though this is counteracted by the inductive effect of the oxygen. The benzylic protons appear at a characteristic downfield shift due to the adjacent oxygen and aromatic ring.

2.1.2. ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-3 (Indazole) | ~134 - 136 | |

| C-3a (Indazole) | ~121 - 123 | |

| C-4 (Indazole) | ~121 - 123 | |

| C-5 (Indazole) | ~110 - 112 | |

| C-6 (Indazole) | ~127 - 129 | |

| C-7 (Indazole) | ~145 - 147 | Oxygen-bearing carbon, significantly downfield. |

| C-7a (Indazole) | ~140 - 142 | |

| -CH₂- (Benzyl) | ~70 - 72 | Aliphatic carbon attached to oxygen. |

| C-ipso (Benzyl) | ~136 - 138 | |

| C-ortho (Benzyl) | ~128 - 130 | |

| C-meta (Benzyl) | ~127 - 129 | |

| C-para (Benzyl) | ~128 - 130 |

Expertise in Interpretation: The chemical shifts of the indazole carbons are influenced by the nitrogen atoms and the fusion of the two rings.[3] The C-7 carbon, directly attached to the electronegative oxygen of the benzyloxy group, is expected to be the most downfield of the indazole benzene ring carbons. The benzylic methylene carbon appears in the typical range for an ether linkage.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of 7-(Benzyloxy)-1H-indazole would be recorded as a solid (e.g., KBr pellet or ATR).

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Indazole) | 3100 - 3300 | Medium, Broad | Characteristic of the N-H bond in the indazole ring.[2] |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | From the -CH₂- group. |

| C=C and C=N Stretch | 1450 - 1620 | Medium to Strong | Aromatic and heteroaromatic ring vibrations. |

| C-O-C Stretch (Ether) | 1200 - 1250 and 1000 - 1050 | Strong | Asymmetric and symmetric stretching of the benzyl ether linkage. |

| Aromatic C-H Bending | 730 - 770 and 690 - 710 | Strong | Out-of-plane bending, indicative of monosubstituted benzene. |

Trustworthiness of Data: The presence of a broad N-H stretch, along with the characteristic aromatic and ether stretches, provides a reliable diagnostic fingerprint for the target molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. For 7-(Benzyloxy)-1H-indazole (C₁₄H₁₂N₂O), the expected molecular weight is 224.26 g/mol .

2.3.1. High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for confirming the elemental composition.

-

Expected [M+H]⁺: 225.1028 (Calculated for C₁₄H₁₃N₂O⁺)

2.3.2. Fragmentation Pattern (Electron Ionization - EI)

The EI mass spectrum is expected to show a prominent molecular ion peak (M⁺) and several characteristic fragment ions.

| m/z | Proposed Fragment | Notes |

| 224 | [C₁₄H₁₂N₂O]⁺ | Molecular ion (M⁺) |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of benzyl-containing compounds. This is often the base peak. |

| 133 | [C₇H₅N₂O]⁺ | Loss of the benzyl radical ([M - C₇H₇]⁺). |

| 105 | [C₇H₅O]⁺ | Benzoyl cation, from rearrangement and fragmentation. |

| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of CH₂ from the tropylium ion. |

Mechanistic Insight: The fragmentation of benzyl ethers is well-documented and typically proceeds via cleavage of the benzylic C-O bond to generate the highly stable tropylium ion (m/z 91).[4][5] This fragmentation pathway is a dominant feature and a strong indicator of the benzyloxy moiety.

Experimental Protocols

Reproducibility is a cornerstone of scientific integrity. The following section provides detailed, step-by-step methodologies for the synthesis of 7-(Benzyloxy)-1H-indazole and the acquisition of its spectroscopic data.

Synthesis of 7-(Benzyloxy)-1H-indazole

A plausible synthetic route involves the benzylation of 7-hydroxy-1H-indazole. The latter can be synthesized from commercially available precursors.

Step 1: Synthesis of 7-Hydroxy-1H-indazole (Illustrative)

A potential route to 7-hydroxy-1H-indazole could involve a multi-step synthesis starting from a suitably substituted benzene derivative, such as 2-methoxy-6-nitrotoluene, followed by reduction and cyclization.

Step 2: Benzylation of 7-Hydroxy-1H-indazole [6]

-

To a solution of 7-hydroxy-1H-indazole (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or sodium hydride (NaH, 1.2 eq.).

-

Stir the mixture at room temperature for 30 minutes to form the corresponding alkoxide.

-

Add benzyl bromide (BnBr, 1.1 eq.) or benzyl chloride (BnCl, 1.1 eq.) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 7-(Benzyloxy)-1H-indazole.

Spectroscopic Data Acquisition

3.2.1. NMR Spectroscopy [7]

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 7-(Benzyloxy)-1H-indazole in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required compared to ¹H NMR. DEPT-135 and DEPT-90 experiments can be performed to aid in the assignment of carbon signals.

3.2.2. IR Spectroscopy

-

Acquire the IR spectrum using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry

-

Obtain high-resolution mass spectra on a mass spectrometer using electrospray ionization (ESI) in positive ion mode for accurate mass determination.

-

For fragmentation analysis, use an instrument capable of electron ionization (EI) or collision-induced dissociation (CID).

Visualization of Key Relationships

The following diagrams illustrate the molecular structure and the logical workflow for the spectroscopic characterization of 7-(Benzyloxy)-1H-indazole.

Caption: Molecular structure of 7-(Benzyloxy)-1H-indazole with key functional groups.

Caption: Logical workflow for the spectroscopic characterization of 7-(Benzyloxy)-1H-indazole.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of 7-(Benzyloxy)-1H-indazole. By integrating foundational spectroscopic principles with data from analogous structures, we have constructed a reliable and detailed reference for researchers in drug discovery and development. The outlined experimental protocols for synthesis and analysis further enhance the practical utility of this guide, promoting methodological rigor and reproducibility. As a key building block in medicinal chemistry, a thorough understanding of the spectroscopic properties of 7-(Benzyloxy)-1H-indazole is indispensable for accelerating the development of novel therapeutics.

References

- Wiley-VCH. (2007). Supporting Information.

-

PubMed. (n.d.). Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Retrieved from [Link]

-

ACS Publications. (n.d.). Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... [Table]. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from [Link]

-

NCBI Bookshelf. (2021, October 6). Benzylation of hydroxyl groups by Williamson reaction. In Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. researchgate.net [researchgate.net]

- 4. Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Navigating the Solubility Landscape of 7-(Benzyloxy)-1H-indazole: A Technical Guide for Researchers

Abstract

Introduction: The Significance of Solubility in the Research and Development Cascade

Solubility is a critical physicochemical parameter that profoundly influences the lifecycle of a chemical compound, from its synthesis and purification to its biological activity and formulation. For a molecule like 7-(Benzyloxy)-1H-indazole, a versatile building block in medicinal chemistry, understanding its behavior in various organic solvents is paramount.[1] Poor solubility can create significant bottlenecks in reaction kinetics, complicate purification processes, and ultimately hinder the development of viable drug candidates.

This guide will address the solubility of 7-(Benzyloxy)-1H-indazole from a foundational perspective, providing the reader with the tools to:

-

Predict qualitative solubility based on molecular structure.

-

Experimentally determine quantitative solubility.

-

Make informed decisions on solvent selection for specific applications.

-

Adhere to best practices for laboratory safety when handling relevant materials.

Deconstructing the Molecule: Physicochemical Properties of 7-(Benzyloxy)-1H-indazole

The solubility of a compound is intrinsically linked to its molecular structure.[2] By examining the constituent parts of 7-(Benzyloxy)-1H-indazole, we can make educated predictions about its interactions with different organic solvents.

Key Structural Features:

-

Indazole Core: This bicyclic heteroaromatic system contains two nitrogen atoms, contributing to its polarity and the potential for hydrogen bonding. The indazole ring system itself is relatively rigid and planar.

-

Benzyloxy Group (-OCH₂Ph): This substituent introduces a significant non-polar, aromatic character due to the benzyl ring. The ether linkage provides some polarity.

-

Hydrogen Bond Donor/Acceptor Sites: The N-H group of the indazole ring is a hydrogen bond donor, while the nitrogen atoms and the ether oxygen can act as hydrogen bond acceptors.

Predicted Solubility Behavior:

Based on these features, 7-(Benzyloxy)-1H-indazole is expected to exhibit a nuanced solubility profile. The "like dissolves like" principle suggests that it will be more soluble in solvents that can engage in similar intermolecular interactions.[2][3]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can act as hydrogen bond acceptors and have a moderate to high dielectric constant, making them likely candidates for dissolving 7-(Benzyloxy)-1H-indazole.

-

Polar Protic Solvents (e.g., Alcohols like Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors, potentially leading to good solubility. A related compound, 7-(Benzyloxy)-1H-indazole-3-carboxylic acid, is noted to be soluble in ethanol.[4]

-

Non-Polar Solvents (e.g., Hexane, Toluene): The large non-polar benzyloxy group may confer some solubility in these solvents, although the polar indazole core will likely limit it.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and can often dissolve a wide range of organic compounds. The related carboxylic acid derivative is soluble in dichloromethane.[4]

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain precise solubility data, experimental determination is essential. The following protocols outline two common and reliable methods.

Equilibrium Solubility Method (Shake-Flask Method)

This is a gold-standard method for determining thermodynamic solubility.

Protocol:

-

Preparation: Add an excess amount of 7-(Benzyloxy)-1H-indazole to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator in a temperature-controlled environment is ideal.

-

Phase Separation: Allow the undissolved solid to settle. Centrifugation can be used to expedite this process.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution).

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, or UV-Vis spectroscopy with a pre-established calibration curve.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Solvent Addition Method (Visual Method)

This method provides a more rapid, albeit less precise, estimation of solubility.

Protocol:

-

Initial Setup: Place a known mass of 7-(Benzyloxy)-1H-indazole into a test tube or small vial.

-

Solvent Titration: Gradually add small, measured volumes of the solvent to the test tube, vortexing or shaking vigorously after each addition.

-

Observation: Continue adding the solvent until the solid completely dissolves.

-

Calculation: The solubility is estimated as the mass of the compound divided by the total volume of solvent required for complete dissolution.

Diagram of the Equilibrium Solubility Workflow:

Caption: Workflow for the Equilibrium Solubility Method.

Factors Influencing Solubility: A Deeper Dive

Several factors can significantly impact the solubility of 7-(Benzyloxy)-1H-indazole.[2][5][6]

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature as the additional energy helps overcome the lattice energy of the solid and the intermolecular forces in the solvent.[2][6]

-

Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent that closely matches the polarity of 7-(Benzyloxy)-1H-indazole will generally be a better solvent.[2][6]

-

Molecular Size: Larger molecules can be more challenging for solvent molecules to solvate effectively, which can lead to lower solubility.[6][7]

-

Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities. It is important to characterize the solid form being used.

Practical Applications: Rational Solvent Selection

The choice of solvent is dictated by the intended application.

| Application | Desired Solvent Properties | Potential Solvents for 7-(Benzyloxy)-1H-indazole | Rationale |

| Reaction Medium | Inert to reactants, dissolves reactants, appropriate boiling point. | Dichloromethane, Toluene, DMF, Acetonitrile | These solvents cover a range of polarities and boiling points, offering versatility for various reaction conditions. |

| Purification (Crystallization) | High solubility at elevated temperatures, low solubility at room or sub-ambient temperatures. | Ethanol, Methanol, Ethyl Acetate/Hexane mixtures | Alcohols often provide a good solubility gradient with temperature. Anti-solvent systems can also be effective. |

| Analytical Characterization (e.g., NMR) | Deuterated, good dissolving power, no interfering signals. | DMSO-d₆, CDCl₃ | These are standard deuterated solvents that are likely to dissolve the compound and are readily available. |

| Early-Stage Formulation | Biocompatible, good solubilizing capacity. | DMSO, Ethanol, Polyethylene Glycol (PEG) | These are commonly used excipients in preclinical formulations to enhance the solubility of poorly soluble compounds. |

Safety First: Handling Organic Solvents and Indazole Derivatives

Working with organic solvents and chemical reagents requires strict adherence to safety protocols.[8][9][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[9][10]

-

Ventilation: Handle volatile organic solvents in a well-ventilated fume hood to minimize inhalation exposure.[9][10]

-

Storage: Store solvents in appropriate, tightly sealed containers away from heat and ignition sources.[8]

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and regulatory guidelines. Segregate chlorinated and non-chlorinated solvent waste.[11]

-

Material Safety Data Sheets (MSDS): Always consult the MSDS for each chemical to be aware of its specific hazards and handling precautions.[8]

Conclusion

While a definitive, quantitative solubility profile for 7-(Benzyloxy)-1H-indazole in a comprehensive range of organic solvents is not yet established in the literature, this guide provides the necessary theoretical foundation and practical methodologies for researchers to confidently navigate this challenge. By understanding the interplay between the compound's molecular structure and the properties of the solvent, and by employing systematic experimental techniques, scientists can effectively determine the solubility of 7-(Benzyloxy)-1H-indazole and make informed decisions that will accelerate their research and development efforts.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Procedure For Determining Solubility of Organic Compounds | PDF. (n.d.). Scribd.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- How can you determine the solubility of organic compounds? (2017, June 24). Quora.

- 7-BENZYLOXY-1H-INDAZOLE-3-CARBOXYLIC ACID. (2024, April 9). ChemBK.

- Factors affecting solubility. (n.d.).

- Precautions for Handling Organic Solvent. (n.d.).

- 7-Benzyloxy-1H-indazole-3-carboxylic acid. (n.d.). Chem-Impex.

- 7-(Benzyloxy)-1H-indole | C15H13NO | CID 260798. (n.d.). PubChem - NIH.

- 7-Benzyloxy-1H-indazole-3-carboxylic acid | 177941-17-2 | C15H12N2O3 | Appchem. (n.d.).

- Technical Guidelines for Safe Use of Industrial Organic Solvents. (2021, October 4). Dubai Municipality.

- Standard Operating Procedures for Working with Organic Solvents. (n.d.).

- Organic Solvents. (n.d.). Environmental Health and Safety.

- 177941-17-2(7-BENZYLOXY-1H-INDAZOLE-3-CARBOXYLIC ACID) Product Description. (n.d.).

- Factors Affecting Solubility. (n.d.). BYJU'S.

- What factors affect solubility? (2022, April 18). AAT Bioquest.

- Working safely with solvents | Safety Services. (2021, May 11). UCL – University College London.

- Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts.

- 7-Benzyloxy-1H-Indazole-3-Carboxylic Acid - Data Sheet. (n.d.). United States Biological.

- Solubility of Organic Compounds. (2023, August 31).

- How to resolve poor solubility of 7-Methyl-1H-indazole-3-carboxamide in aqueous buffers. (n.d.). Benchchem.

- 7-BENZYLOXY-1H-INDAZOLE-3-CARBOXYLIC ACID | 177941-17-2. (n.d.). ChemicalBook.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chembk.com [chembk.com]

- 5. byjus.com [byjus.com]

- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 7. youtube.com [youtube.com]

- 8. dm.gov.ae [dm.gov.ae]

- 9. files.upei.ca [files.upei.ca]

- 10. safety.fsu.edu [safety.fsu.edu]

- 11. ucl.ac.uk [ucl.ac.uk]

physical and chemical characteristics of 7-(benzyloxy)-1H-indazole

An In-Depth Technical Guide to 7-(Benzyloxy)-1H-indazole for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of 7-(benzyloxy)-1H-indazole, a pivotal heterocyclic building block in contemporary drug discovery and organic synthesis. We will move beyond surface-level data to explore the causality behind its physicochemical properties, its reactivity, and its strategic application in the synthesis of complex bioactive molecules. This document is structured to provide researchers, medicinal chemists, and drug development professionals with the technical insights required for its effective utilization.

Core Molecular Profile and Physicochemical Characteristics

7-(Benzyloxy)-1H-indazole is a bifunctional molecule integrating a rigid, aromatic indazole core with a flexible benzyloxy protecting group. The indazole moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently serving as a bioisostere for indole or phenol, while the benzyl group offers a chemically stable yet readily cleavable protecting group for the 7-hydroxyl functionality. This combination makes it a highly versatile intermediate for building complex molecular architectures.

Key Physicochemical Data

The empirical properties of a compound dictate its behavior in both storage and reaction conditions. The following table summarizes the essential physicochemical data for 7-(benzyloxy)-1H-indazole.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂N₂O | [1] |

| Molecular Weight | 224.26 g/mol | [1] |

| CAS Number | 351210-09-8 | [2][3] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 70-74 °C | |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF); sparingly soluble in water. | |

| Storage Conditions | Store in a cool, dry place in a tightly sealed container. Recommended temperature: Room temperature or 2-8°C. | [4] |

The moderate melting point indicates a stable crystalline lattice under standard conditions. Its solubility profile is characteristic of a molecule with both polar (N-H group) and nonpolar (benzyl and aromatic rings) features, making it amenable to a wide range of organic reaction conditions and purification techniques like silica gel chromatography.

Spectroscopic Signature for Structural Verification

Accurate structural confirmation is paramount. The following section details the expected spectroscopic data for 7-(benzyloxy)-1H-indazole, providing a reference for quality control and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.

-

¹H NMR: The proton spectrum is expected to show distinct signals for each aromatic region and the benzylic protons. In a typical deuterated solvent like DMSO-d₆, the indazole N-H proton (N1-H) would appear as a broad singlet at a downfield chemical shift (>13 ppm).[5] The protons of the indazole and benzyl rings would resonate in the aromatic region (approx. 6.8-7.8 ppm), with specific coupling patterns revealing their substitution. The two benzylic protons (-O-CH₂-Ph) would appear as a sharp singlet around 5.3 ppm.

-

¹³C NMR: The carbon spectrum will display signals for all 14 unique carbon atoms. The benzylic carbon is expected around 70 ppm. The aromatic carbons will appear in the 105-160 ppm range, with the carbon attached to the oxygen (C7) being the most downfield in the indazole ring system.

Infrared (IR) Spectroscopy

IR spectroscopy provides key information about the functional groups present.

-

N-H Stretch: A characteristic broad peak is expected in the region of 3100-3300 cm⁻¹, corresponding to the N-H bond of the indazole ring.

-

C-H Stretches: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methylene bridge will be just below 3000 cm⁻¹.

-

C=C Aromatic Stretches: Multiple sharp peaks are expected in the 1450-1600 cm⁻¹ region.

-

C-O Ether Stretch: A strong, characteristic peak for the aryl-alkyl ether linkage will be present in the 1200-1250 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural clues through fragmentation.

-

Molecular Ion Peak: In high-resolution mass spectrometry (HRMS), the primary observation will be the molecular ion [M]+ or the protonated molecule [M+H]+, which will correspond to the exact mass of C₁₄H₁₂N₂O.

-

Key Fragmentation: A prominent fragment is expected from the loss of the benzyl group or, more commonly, the tropylium cation ([C₇H₇]+) at m/z = 91, which is a classic fragmentation pattern for benzyl-containing compounds.

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of 7-(benzyloxy)-1H-indazole is crucial for its strategic use as an intermediate.

Synthetic Pathway Overview

The most direct synthesis involves the protection of the hydroxyl group of 7-hydroxyindazole. This is typically achieved via a Williamson ether synthesis, a robust and high-yielding reaction.

Caption: A typical two-step, one-pot synthesis of 7-(benzyloxy)-1H-indazole.

Detailed Experimental Protocol: Synthesis

This protocol is a representative example based on standard chemical literature. Researchers should optimize conditions based on their specific lab setup and scale.

-

Preparation: To a solution of 7-hydroxyindazole (1.0 eq) in anhydrous dimethylformamide (DMF, ~0.5 M), add potassium carbonate (K₂CO₃, 1.5 eq).

-

Activation: Stir the suspension at room temperature for 30 minutes to facilitate the formation of the indazolide anion.

-

Reaction: Add benzyl bromide (1.1 eq) dropwise to the suspension.

-

Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by pouring the mixture into cold water. This will precipitate the crude product.

-

Purification: Collect the solid by filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 7-(benzyloxy)-1H-indazole.

Core Reactivity Profile

The molecule's reactivity is governed by the N-H proton, the aromatic rings, and the benzyl protecting group.

Caption: Key reactive sites on the 7-(benzyloxy)-1H-indazole scaffold.